N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and pyridin-2-yl groups. Its structure includes a 2-ethoxyphenyl acetamide moiety linked via a sulfanyl bridge to the triazole ring.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-24-18(15-10-7-8-12-20-15)22-23-19(24)27-13-17(25)21-14-9-5-6-11-16(14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPDOCGAOXUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578751-33-4 | |
| Record name | N-(2-ETHOXYPHENYL)-2-((4-ET-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the final coupling with the ethoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to reduce costs and increase efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Modifications and Key Features
The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides. Below is a comparison of its structural analogs based on substituent variations and their functional implications:
Table 1: Structural Variations and Properties of Selected Analogs
Biological Activity
N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of growing interest due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , and it features a triazole ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:
Antiviral Properties
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have demonstrated significant activity against various viruses. In particular, derivatives similar to this compound have been evaluated for their ability to inhibit viral replication.
A review article discusses the antiviral properties of heterocyclic compounds, indicating that triazoles can act as inhibitors of viral enzymes or interfere with viral replication processes . Although specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential efficacy.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. A study focused on screening a library of compounds identified several triazole-containing compounds with notable anticancer activity against various cancer cell lines. The mechanism of action often involves apoptosis induction and cell cycle arrest .
While direct evidence for the anticancer activity of this compound is sparse, its structural attributes align with those of other effective anticancer agents.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A common approach includes:
- Step 1 : Condensation of substituted oxazolones or thiosemicarbazides to form the triazole ring.
- Step 2 : Alkylation or sulfanylation using α-chloroacetamide derivatives in the presence of KOH or pyridine catalysts.
- Step 3 : Final purification via recrystallization (ethanol) or chromatography . Key reagents include pyridine, Zeolite (Y-H) catalysts, and controlled heating (e.g., reflux at 150°C for 5 hours) .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- 1H/13C NMR : Assigns protons and carbons from the ethoxyphenyl, pyridinyl, and triazole moieties. For example, the ethoxy group’s singlet at δ ~1.4 ppm (CH3) and δ ~4.0 ppm (OCH2) .
- IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and sulfanyl S-H (~2550 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C21H23N5O2S: 432.15) .
Q. What purification techniques are critical for isolating high-purity samples?
- Recrystallization : Ethanol or methanol solvents yield crystals suitable for X-ray diffraction .
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) removes unreacted intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substitution Analysis : Modifying the pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl) alters receptor binding. For instance, 3-pyridinyl derivatives show enhanced antiproliferative activity .
- Triazole Modifications : Replacing the ethyl group with allyl or furan-2-ylmethyl groups impacts solubility and target affinity .
- Data-Driven Design : Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinases or ion channels .
Q. What methodologies resolve contradictions in crystallographic data for this compound?
- SHELX Refinement : SHELXL refines high-resolution X-ray data to resolve disorder in flexible groups (e.g., ethoxyphenyl rotation) .
- Twinned Data Handling : SHELXE processes twinned crystals by partitioning intensity data into distinct domains .
- Complementary Techniques : Pair X-ray results with DFT-optimized molecular geometries to validate bond lengths/angles .
Q. How can reaction conditions be optimized for selective sulfanylation?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole thiol group .
- Catalyst Screening : Zeolite (Y-H) increases yield by adsorbing side products, while KOH accelerates deprotonation .
- Temperature Control : Maintaining 60–80°C prevents thermal degradation of the acetamide group .
Methodological Tables
| Parameter | Typical Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Sulfanylation | Pyridine, 150°C, 5 h | Yield: 65–75%; Purity: >95% | |
| Crystallization | Ethanol, slow cooling (0.5°C/min) | Crystal size: 0.2–0.5 mm | |
| Chromatography | Silica gel, ethyl acetate/hexane (3:7) | Purity: 98–99% |
| Spectroscopic Peaks | Assignment | Reference |
|---|---|---|
| NMR (δ 1.4 ppm) | Ethyl group (CH3) | |
| IR (1650 cm⁻¹) | Amide C=O stretch |
Key Challenges & Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
